molecular formula C14H26N2O3 B11819986 tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate

tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate

Cat. No.: B11819986
M. Wt: 270.37 g/mol
InChI Key: IDWVGGMOYJZQRB-NWDGAFQWSA-N
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Description

tert-Butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminooxolan group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays .

Medicine

Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and an aminooxolan moiety. This structural feature provides distinct reactivity and binding properties, making it valuable for specific applications in drug discovery and chemical synthesis .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3/t11-,12+/m0/s1

InChI Key

IDWVGGMOYJZQRB-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2[C@H](CCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N

Origin of Product

United States

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